molecular formula C21H29N3O2 B5511134 (4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine

(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine

Cat. No. B5511134
M. Wt: 355.5 g/mol
InChI Key: PKCZEVUPUJBHSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including nucleophilic substitution reactions, condensation, and cyclization, to introduce the desired functional groups into the molecule. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves converting organic acids into esters, then to hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally reacting these with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure is often confirmed using techniques such as X-ray crystallography, which reveals the precise arrangement of atoms within the compound. For example, a related compound demonstrated an "inverted" bowl-like structure with a highly symmetrical arrangement, showcasing the complex geometries possible with such molecules (Jeffery et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving the compound can include substitutions, additions, and cyclizations, which are critical for modifying its structure and properties. For instance, the palladium-catalyzed aminocarbonylation using dimethylformamide as a carbon monoxide source demonstrates the versatility of such compounds in synthesizing aryl amides (Wan et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. For instance, a related compound's structure was determined to be highly symmetrical, with specific molecular orientations influencing its physical characteristics (Jeffery et al., 1994).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for its application in synthesis and other chemical processes. For example, the reaction of isoxazolino-pyridinium cation with amines to yield amino adducts showcases the compound's reactivity and potential for forming diverse chemical structures (Eisenthal et al., 1967).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Isoxazoles are found in many drugs and could potentially interact with a variety of biological targets .

properties

IUPAC Name

[2-[4-[(dimethylamino)methyl]phenyl]piperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-15(2)18-13-20(26-22-18)21(25)24-12-6-5-7-19(24)17-10-8-16(9-11-17)14-23(3)4/h8-11,13,15,19H,5-7,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCZEVUPUJBHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCCC2C3=CC=C(C=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{1-[(3-Isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine

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